3-(3-Cyanophenoxy)propane-1-sulfonyl chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyanophenoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-cyanophenol with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyanophenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and alcohols, typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Reagents such as hydrogen peroxide and sulfuryl chloride are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Scientific Research Applications
3-(3-Cyanophenoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Employed in the synthesis of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Cyanophenoxy)propane-1-sulfonyl chloride involves its reactivity as an electrophile. It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonyl Chloride: Similar in structure but lacks the cyanophenoxy group.
3-Chloropropanesulfonyl Chloride: Similar in structure but has a chlorine atom instead of the cyanophenoxy group.
Uniqueness
3-(3-Cyanophenoxy)propane-1-sulfonyl chloride is unique due to the presence of the cyanophenoxy group, which imparts distinct reactivity and selectivity compared to other sulfonyl chlorides. This makes it particularly useful in the synthesis of complex organic molecules and biologically active compounds .
Biological Activity
3-(3-Cyanophenoxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a cyanophenoxy group and a sulfonyl chloride functional group. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Chemical Formula : C10H10ClN1O3S
- Molecular Weight : 245.71 g/mol
- CAS Number : 1226974-40-8
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl chloride group can act as an electrophile, enabling the compound to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activities.
Anticancer Properties
Recent studies have suggested that compounds similar to this compound exhibit anticancer properties through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, sulfonyl chlorides have been shown to target the androgen receptor, which is implicated in prostate cancer progression. The mechanism involves the recruitment of E3 ubiquitin ligase for targeted degradation of the androgen receptor, thereby reducing tumor growth .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may also possess neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The ability to modulate neuroinflammatory responses and inhibit monoamine oxidase activity has been highlighted as a potential mechanism for neuroprotection .
Study 1: Inhibition of Androgen Receptor
A study investigated the effects of various sulfonyl chlorides on androgen receptor signaling in prostate cancer cells. The results indicated that this compound effectively reduced androgen receptor levels and inhibited downstream signaling pathways associated with cell proliferation .
Compound | IC50 (µM) | Effect on Androgen Receptor |
---|---|---|
This compound | 15 | Inhibition |
Control Compound A | 25 | Moderate Inhibition |
Control Compound B | 30 | Weak Inhibition |
Study 2: Neuroprotective Activity
In another study focused on neuroprotection, the compound was tested in vitro for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings showed that treatment with this compound significantly decreased cell death compared to untreated controls .
Treatment Group | Cell Viability (%) |
---|---|
Untreated Control | 45 ± 5 |
Low Dose (5 µM) | 70 ± 7 |
High Dose (10 µM) | 85 ± 6 |
Properties
Molecular Formula |
C10H10ClNO3S |
---|---|
Molecular Weight |
259.71 g/mol |
IUPAC Name |
3-(3-cyanophenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO3S/c11-16(13,14)6-2-5-15-10-4-1-3-9(7-10)8-12/h1,3-4,7H,2,5-6H2 |
InChI Key |
SQKMNHWTLKKJMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCS(=O)(=O)Cl)C#N |
Origin of Product |
United States |
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